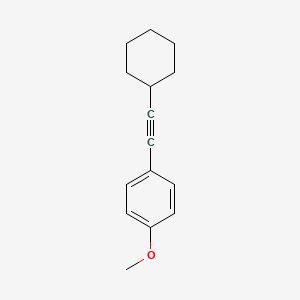

1-(Cyclohexylethynyl)-4-methoxybenzene

Description

1-(Cyclohexylethynyl)-4-methoxybenzene (CAS: Not explicitly listed; referenced in and ) is a substituted aromatic compound featuring a methoxy group at the para position and a cyclohexylethynyl substituent. Its synthesis involves cross-coupling reactions, such as iron-catalyzed coupling of alkynyl Grignard reagents with alkyl halides, yielding high-purity products confirmed by $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR (). This compound serves as a key intermediate in medicinal chemistry, exemplified by its use in synthesizing dopamine receptor ligands via multicomponent reactions (). Its structure combines electron-donating (methoxy) and sterically bulky (cyclohexylethynyl) groups, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C15H18O |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

1-(2-cyclohexylethynyl)-4-methoxybenzene |

InChI |

InChI=1S/C15H18O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h9-13H,2-6H2,1H3 |

InChI Key |

QZNNPVLHDNBQLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylethynyl)-4-methoxybenzene typically involves the following steps:

Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

Methoxy Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylethynyl)-4-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium methoxide (NaOCH₃), other nucleophiles

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Ethyl-substituted benzene derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-(Cyclohexylethynyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylethynyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares substituents, molecular weights, and key structural attributes:

Key Observations:

- Steric Effects : The cyclohexylethynyl group in the target compound introduces significant steric hindrance compared to smaller substituents like hexynyl or cyclopropylmethyl. This impacts reaction kinetics and regioselectivity in catalytic processes (e.g., coupling reactions) .

- Electronic Effects : Electron-donating methoxy groups enhance aromatic ring electron density, favoring electrophilic substitution. In contrast, trifluoromethyl (CF$_3$) groups () reduce electron density, altering reactivity in nucleophilic attacks .

- Reactivity: The bromo-propargyl substituent in 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene enables further functionalization (e.g., Suzuki coupling), a feature absent in the non-halogenated target compound .

Comparison with Other Compounds:

- 1-(Hex-1-ynyl)-4-methoxybenzene : Synthesized via Au-catalyzed alkyne isomerization (). Applications include catalysis studies due to its simpler structure .

- 1-(Cyclopropylmethyl)-4-methoxybenzene : Prepared via alkylation of methoxybenzene with cyclopropylmethyl halides. Used in flavor/fragrance industries (e.g., sassafras acetate) due to its stability and mild odor .

- Dopamine Receptor Ligands : The target compound’s ethynyl group facilitates modular synthesis of bioactive molecules (), whereas bromo-propargyl derivatives () are tailored for click chemistry.

Biological Activity

1-(Cyclohexylethynyl)-4-methoxybenzene, also known as compound 2a, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C12H14O

- Molecular Weight : 186.24 g/mol

- IUPAC Name : this compound

The structure of this compound features a methoxy group attached to a benzene ring, with an ethynyl group linked to a cyclohexyl moiety. This configuration may influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis. A study on related compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with similar structures have shown the ability to scavenge free radicals and reactive oxygen species (ROS). This activity is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. This effect could be attributed to its ability to modulate signaling pathways involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds disrupt microbial membranes, leading to increased permeability and subsequent cell death.

- Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons, neutralizing free radicals.

- Cytokine Inhibition : The compound may interfere with signaling pathways that promote inflammation, thereby reducing cytokine levels.

Study on Antimicrobial Activity

In a comparative study, various derivatives of alkynyl compounds were tested against common bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

Investigation into Antioxidant Properties

A study evaluated the antioxidant capacity of several alkynyl compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that this compound had an IC50 value of 30 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|

| This compound | 50 µg/mL | 30 µg/mL |

| Piperine | 40 µg/mL | 25 µg/mL |

| Curcumin | 60 µg/mL | 20 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.